![molecular formula C20H19F3N4O2 B11026257 2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026257.png)
2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules. The presence of both ethylphenyl and trifluoromethylphenyl groups suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions
Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Ethylphenyl Group: This step may involve the use of a suitable amine, such as 4-ethylphenylamine, in a nucleophilic substitution reaction.
Introduction of the Trifluoromethylphenyl Group: This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a trifluoromethylphenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group in the tetrahydropyrimidine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
In industry, this compound could be used in the development of agrochemicals, dyes, and polymers, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins. The trifluoromethyl group can enhance binding affinity and selectivity, making the compound a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- 2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(chloromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- 2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(fluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Uniqueness
The unique combination of the ethylphenyl and trifluoromethylphenyl groups in 2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and bioactivity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19F3N4O2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(4-ethylanilino)-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H19F3N4O2/c1-2-12-6-8-14(9-7-12)25-19-26-16(11-17(28)27-19)18(29)24-15-5-3-4-13(10-15)20(21,22)23/h3-10,16H,2,11H2,1H3,(H,24,29)(H2,25,26,27,28) |
InChI Key |
QXYKOHIQMRCVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11026188.png)
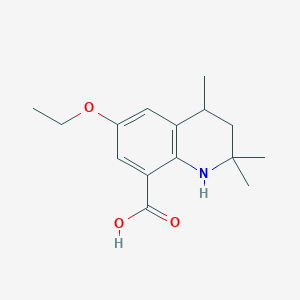
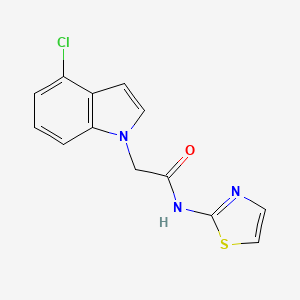
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11026209.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11026216.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11026236.png)
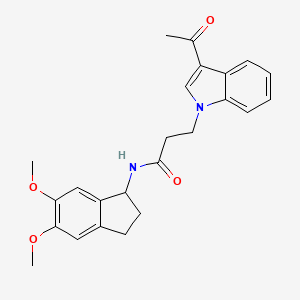
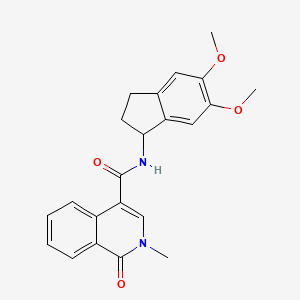
![1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11026250.png)
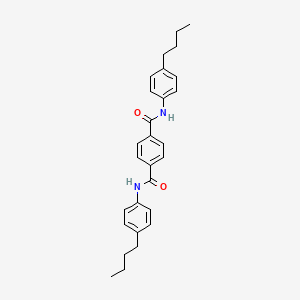
![1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)
![2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026286.png)
